molecular formula C18H19N3O2 B11029103 N-(3-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

N-(3-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

Cat. No.: B11029103
M. Wt: 309.4 g/mol
InChI Key: HDOIWQYTYCLPJF-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolidinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide typically involves the reaction of 3-methylphenylamine with 2-(5-oxo-1-phenylpyrazolidin-4-yl)acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolidinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced pyrazolidinone compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide can be compared with other pyrazolidinone derivatives such as:
    • 2-(5-oxo-1-phenylpyrazolidin-4-yl)acetic acid
    • N-(4-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of the 3-methylphenyl group may confer distinct properties compared to other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide

InChI

InChI=1S/C18H19N3O2/c1-13-6-5-7-15(10-13)20-17(22)11-14-12-19-21(18(14)23)16-8-3-2-4-9-16/h2-10,14,19H,11-12H2,1H3,(H,20,22)

InChI Key

HDOIWQYTYCLPJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2CNN(C2=O)C3=CC=CC=C3

Origin of Product

United States

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